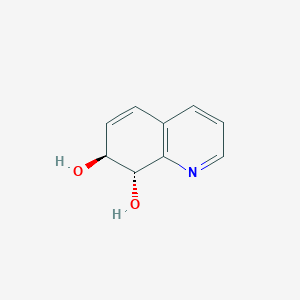
O-Geranylkoniferylalkohol
Übersicht
Beschreibung
O-Geranylconiferyl alcohol, also known as O-geranylconiferyl alcohol, is a plant secondary metabolite. It contains a geranyl side chain and a coniferyl alcohol group. This compound is primarily found in the cell walls of certain woody plants . O-Geranylconiferyl alcohol is a versatile chemical building block used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
O-Geranylconiferyl alcohol has a wide range of scientific research applications:
Biology: O-Geranylconiferyl alcohol is studied for its role in plant cell wall structure and its potential antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its hypoglycemic effects.
Wirkmechanismus
O-Geranylconiferyl alcohol, also known as Conifegrol, is a sesquiterpenoid isolated from the root of Ligularia duciformis . This compound has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antibacterial properties . It also has some antitumor activity, as it can inhibit the growth and spread of tumor cells .
Target of Action
Given its observed biological activities, it can be inferred that it likely interacts with cellular components involved in oxidative stress, inflammation, bacterial growth, and tumor progression .
Mode of Action
Its antioxidant, anti-inflammatory, and antibacterial activities suggest that it may interact with and modulate the function of enzymes or proteins involved in these processes . Its antitumor activity suggests that it may interfere with the signaling pathways that regulate cell proliferation and survival .
Biochemical Pathways
Given its biological activities, it is likely that it impacts pathways related to oxidative stress, inflammation, bacterial growth, and tumor progression .
Pharmacokinetics
It is known that the compound can be obtained from plant material through extraction with appropriate solvents, followed by purification .
Result of Action
O-Geranylconiferyl alcohol exhibits antioxidant, anti-inflammatory, and antibacterial activities, suggesting that it can protect cells from oxidative damage, reduce inflammation, and inhibit bacterial growth . Its antitumor activity indicates that it can inhibit the growth and spread of tumor cells .
Action Environment
The action of O-Geranylconiferyl alcohol may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment could potentially affect the stability, efficacy, and action of the compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Geranylconiferyl alcohol can be synthesized through biocatalytic production directly from lignocellulosic biomass. This method involves the biocatalytic treatment of lignocellulose to release and convert ferulic acid using enzymes such as feruloyl esterase, carboxylic acid reductase, and aldo-keto reductase. This process achieves efficient conversion of ferulic acid to conifegrol under ambient, low-energy reaction conditions .
Industrial Production Methods
The industrial production of conifegrol involves the use of plant biomass-derived feedstocks. The biocatalytic route is preferred due to its sustainability and efficiency. This method minimizes environmental waste and adds value to agro-industrial residues .
Analyse Chemischer Reaktionen
Types of Reactions
O-Geranylconiferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable chemicals.
Common Reagents and Conditions
Oxidation: O-Geranylconiferyl alcohol can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of conifegrol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving conifegrol often use halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include pinoresinol, sesamin, and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
O-Geranylconiferyl alcohol is similar to other phenylpropanoid compounds such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. conifegrol is unique due to its geranyl side chain, which imparts distinct chemical properties and biological activities . These similar compounds are also involved in the biosynthesis of lignins and lignans and share common biosynthetic pathways .
Similar Compounds
- Coniferyl alcohol
- Sinapyl alcohol
- p-Coumaryl alcohol
O-Geranylconiferyl alcohol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXYSRVSXKEES-YIERNNEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347685 | |
| Record name | O-Geranylconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129350-09-0 | |
| Record name | O-Geranylconiferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Geranylconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129350-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















